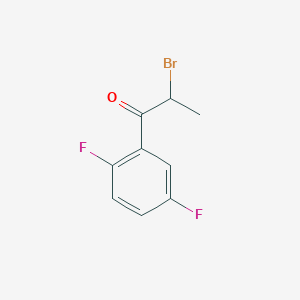

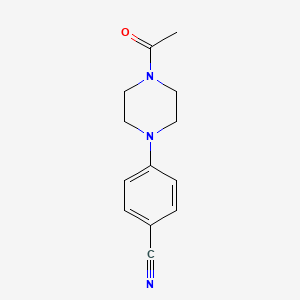

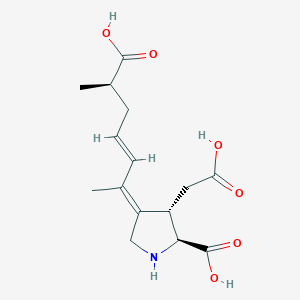

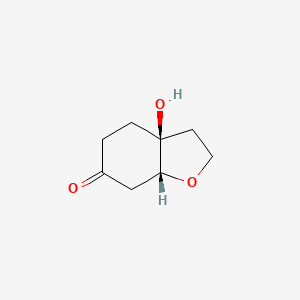

![molecular formula C13H12O4 B3034621 2,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 197965-28-9](/img/structure/B3034621.png)

2,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Description

Enantioselective Synthesis of Tetrahydro-6H-benzo[c]chromen-6-ones

The synthesis of tetrahydro-6H-benzo[c]chromen-6-ones has been achieved through an enantioselective organocatalytic domino Michael-acetalization-Henry reaction. This process involves the reaction of 2-hydroxynitrostyrene and aldehydes in an aqueous environment, which is followed by oxidation to yield cis-3,4-disubstituted dihydrocoumarins with high enantioselectivity, reaching over 99% ee. A specific variant using glutaraldehyde has been shown to undergo a highly stereoselective reaction, leading to the formation of the desired tetrahydro-6H-benzo[c]chromen-6-ones after subsequent oxidation steps .

Mannich Base Derivatives and Biological Activity

The condensation of hydroxy-tetrahydrobenzo[c]chromen-6-ones with substituted 1,1-diaminomethanes has been explored to produce Mannich bases. These bases introduce a dialkylaminomethyl group into the 2- and 4-positions of the tetrahydrobenzo[c]chromen-6-one core. Pharmacological studies on these compounds, particularly a 2-chloro-3-hydroxy-4-(1-pyrrolidinylmethyl) derivative, have demonstrated low toxicity and stimulant effects on the central and peripheral nervous systems in Wistar rats. The compound also showed potential neuroleptic and tranquilizing activities, indicating its significance in medicinal chemistry .

Fluorescence and Metal Interaction Properties

The fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one have been investigated. Fluorescence spectroscopy-based methodologies are crucial in various scientific fields due to their high sensitivity. Previous studies have identified benzo[c]chromen-6-one derivatives as selective on-off sensors for iron (III). The current research extends to 4-substituted analogues, revealing that these compounds exhibit fluorescence enhancement in the presence of metals. This behavior is notably different from previously studied urolithins, suggesting that substituents significantly influence the fluorescent properties of the benzo[c]chromen-6-one system .

Future Directions

properties

IUPAC Name |

2,3-dihydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-10-5-9-7-3-1-2-4-8(7)13(16)17-12(9)6-11(10)15/h5-6,14-15H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWQENRDUAFAAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

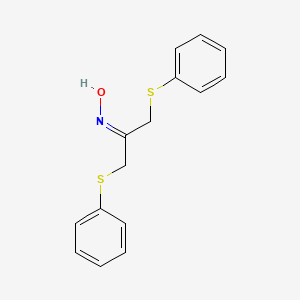

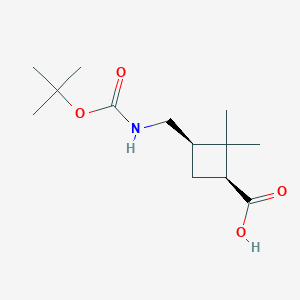

![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B3034559.png)